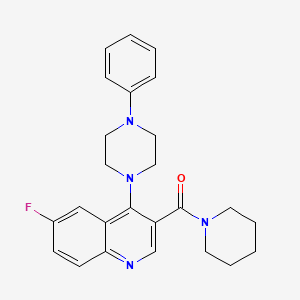

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, often involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products are obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

Quinoline derivatives, such as “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, are characterized by a nitrogen-containing bicyclic structure . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism of action is different from antibiotics and other groups of antibacterials drugs .Wissenschaftliche Forschungsanwendungen

Oxidative Transformation and Environmental Fate

- Oxidative Transformation : Research has shown that fluoroquinolone antibacterial agents, which share structural similarities with the specified compound, undergo oxidative transformation in environmental conditions. This process involves interactions with manganese oxide, leading to changes such as dealkylation and hydroxylation at specific moieties while the quinolone ring remains mostly intact. This study provides insights into the fate of these compounds in sediment-water environments (Zhang & Huang, 2005).

Antimicrobial and Antitubercular Properties

- Anti-Tubercular Activity : Mefloquine derivatives, closely related to the queried compound, have shown promising anti-tubercular activities. This study highlights the crystal structures and activities of these derivatives, indicating their potential in treating tuberculosis (Wardell et al., 2011).

- Broad-Spectrum Antibacterial Drugs : Quinolones, a class to which the specified compound is related, are known as broad-spectrum antibacterial drugs. They target bacterial enzymes and have been used in various bacterial disease treatments. The study discusses the synthesis of novel quinolone analogues and their enhanced activities (Naeem et al., 2016).

Pharmacological and Therapeutic Potential

- 5-HT1A Receptor Agonists : Research into novel derivatives of 2-pyridinemethylamine, structurally similar to the queried compound, has shown potent and selective agonist activity at 5-HT1A receptors. These findings have implications for developing antidepressant treatments (Vacher et al., 1999).

- Tubulin Polymerization Inhibitors : Certain 2‐anilino‐3‐aroylquinolines, closely related to the specified compound, have been identified as potent tubulin polymerization inhibitors. This property makes them potential candidates for cancer therapy (Srikanth et al., 2016).

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can exhibit a wide variety of biological activities .

Biochemical Pathways

It is known that piperidine derivatives can affect a wide variety of biological pathways .

Pharmacokinetics

It is known that piperidine derivatives can exhibit a wide variety of pharmacokinetic properties .

Result of Action

It is known that piperidine derivatives can exhibit a wide variety of biological effects .

Action Environment

It is known that piperidine derivatives can exhibit a wide variety of responses to different environmental factors .

Zukünftige Richtungen

The swift development of new molecules containing the quinoline nucleus, including “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

Eigenschaften

IUPAC Name |

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMTGKCQZATSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)

![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2969801.png)

![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)